molecular formula C18H22N2O5S2 B2353954 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide CAS No. 941940-48-3

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2353954
CAS No.: 941940-48-3
M. Wt: 410.5
InChI Key: NPYBJTUGBJOYTF-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound that features a thiazine ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions to form the intermediate sulfonamide. This intermediate is then reacted with 1,1-dioxothiazinane in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiazine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticonvulsant and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets such as enzymes. The sulfonamide group can inhibit the activity of carbonic anhydrase, leading to a decrease in intracellular pH and subsequent biological effects . The thiazine ring may also interact with other proteins, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    Sulthiame: Another sulfonamide with anticonvulsant properties.

    Sulfathiazole: An antimicrobial agent with a thiazole ring.

    Tiazofurin: An antineoplastic agent with a thiazole ring.

Uniqueness

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide is unique due to its specific combination of a thiazine ring and a sulfonamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S2/c1-14-5-10-17(25-2)18(13-14)27(23,24)19-15-6-8-16(9-7-15)20-11-3-4-12-26(20,21)22/h5-10,13,19H,3-4,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYBJTUGBJOYTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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